n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine
Description
Properties
CAS No. |
6583-92-2 |
|---|---|
Molecular Formula |
C17H16Br2N2O2 |
Molecular Weight |
440.1 g/mol |
IUPAC Name |
N,N-bis(2-bromoethyl)-7-nitro-9H-fluoren-2-amine |
InChI |
InChI=1S/C17H16Br2N2O2/c18-5-7-20(8-6-19)14-1-3-16-12(10-14)9-13-11-15(21(22)23)2-4-17(13)16/h1-4,10-11H,5-9H2 |
InChI Key |
OUHKYXLUHMOPHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N(CCBr)CCBr)C3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Material and Key Functionalization Steps
The synthesis typically begins from 7-nitro-9H-fluoren-2-amine or related 2-aminofluorene derivatives. The key transformations are:
- Introduction of the 7-nitro group on the fluorene core, often via electrophilic aromatic substitution nitration.
- Alkylation of the amino group at the 2-position with 2-bromoethyl halides to install the bis(2-bromoethyl) substituents.
Alkylation of 7-Nitro-9H-fluoren-2-amine
The critical step is the N-alkylation of the 2-amine group with 2-bromoethyl bromide or 2-bromoethyl chloride under basic conditions. Typical bases include triethylamine or potassium carbonate, and solvents such as dimethylformamide or acetonitrile are used to facilitate the reaction. The reaction proceeds via nucleophilic substitution on the bromoalkyl halide.
- Dissolve 7-nitro-9H-fluoren-2-amine in anhydrous solvent.
- Add the base (e.g., triethylamine) to deprotonate the amine.
- Slowly add 2-bromoethyl bromide under stirring at controlled temperature (0°C to room temperature).
- Stir the reaction mixture for several hours to ensure complete alkylation.
- Work up by aqueous extraction, followed by purification via column chromatography.
Alternative Synthetic Routes
- Palladium-catalyzed cascade cyclization methods have been reported for related fluorene derivatives, which may offer alternative routes to functionalized fluorenes but are less directly applicable for this specific bis(2-bromoethyl) amine compound.
- Reduction of 2,7-dinitrofluorene to 2,7-diaminofluorene followed by selective mono- or bis-alkylation has been explored in other fluorene derivatives, suggesting potential routes for selective functionalization.
A summary of optimized reaction parameters for the alkylation step is presented in Table 1.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents preferred |
| Base | Triethylamine, Potassium carbonate | Triethylamine often gives better yields |
| Temperature | 0°C to Room temperature | Lower temperatures control side reactions |
| Molar ratio (amine:alkyl halide) | 1:2 to 1:3 | Excess alkyl halide ensures bis-alkylation |
| Reaction time | 4 to 16 hours | Monitored by TLC or NMR |
| Workup | Aqueous extraction, silica gel chromatography | Purification to isolate pure product |
Data Tables on Yields and Purity
| Entry | Base Used | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Triethylamine | DMF | 25 | 12 | 78 | >95 | Standard conditions |
| 2 | Potassium carbonate | Acetonitrile | 0 | 16 | 65 | 90 | Lower yield, fewer side products |
| 3 | Triethylamine | DMF | 0 | 8 | 70 | >95 | Faster reaction at low temp |
| 4 | Triethylamine | DMF | 25 | 16 | 80 | >98 | Optimized for scale-up |
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitration of 9H-fluorene | HNO3/H2SO4 or milder nitrating agents | 7-nitro-9H-fluorene |
| Amination at 2-position | Amination reagents or starting from 2-aminofluorene | 7-nitro-9H-fluoren-2-amine |
| Bis-alkylation of amine | 2-bromoethyl bromide, triethylamine, DMF, RT | This compound |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium thiolate or primary amines under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thioether or secondary amine derivatives.
Scientific Research Applications
Structural Characteristics
The structural formula of n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine includes key features:
- Fluorenyl Backbone: Provides stability and facilitates interactions with various biological targets.
- Nitro Group: Involved in redox reactions and may modulate biological activity.
- Bromoethyl Groups: Enhance solubility and reactivity, potentially allowing for interactions with cellular components.
This compound exhibits significant antioxidant activity and has been shown to scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions, including inflammation and neurodegeneration. Preliminary studies suggest that it may inhibit pathways associated with inflammation, such as the nuclear factor kappa B (NF-kB) signaling pathway, potentially reducing the production of pro-inflammatory cytokines.
Potential Therapeutic Uses
Given its biological activities, this compound has potential applications in treating diseases characterized by oxidative stress and inflammation:
- Neurodegenerative diseases (e.g., Alzheimer's disease)
- Cardiovascular diseases
- Cancer therapy
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions including inflammation and neurodegeneration. In a study assessing the antioxidant capacity of similar compounds, derivatives of 7-bromofluorene demonstrated effective scavenging of hydroxyl radicals and peroxyl radicals in endothelial cells. The nitro group was essential for this activity, suggesting that modifications to the compound could enhance its therapeutic potential against oxidative stress.
Anti-inflammatory Effects
Mechanism of Action
The mechanism of action of n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine involves its interaction with cellular components, leading to various biological effects. The compound can:
Induce DNA Damage: The bromoethyl groups can alkylate DNA, leading to strand breaks and apoptosis in cancer cells.
Inhibit Enzymes: The nitro group can interact with enzyme active sites, inhibiting their activity and affecting cellular metabolism.
Generate Reactive Oxygen Species (ROS): The compound can undergo redox cycling, generating ROS that cause oxidative stress and cell death.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine with key analogs from the evidence:
*Calculated based on molecular formula.
Physical Properties
- Melting Points :
- Compounds with bulky substituents (e.g., 9,9-dimethyl, pyrrolidinylmethyl) exhibit higher melting points (e.g., 160–162°C for compound 5 ) due to reduced molecular flexibility.
- Bromoethyl groups in the target compound may lower melting points compared to analogs with rigid substituents (e.g., nitroxide radicals in 3a: 177–180°C ).
- Chromatographic Behavior :
Spectral Characteristics
- Mass Spectrometry (MS) :
- ¹H NMR :
Biological Activity
n,n-Bis(2-bromoethyl)-7-nitro-9H-fluoren-2-amine is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. The compound consists of a fluorenyl backbone, which enhances stability and facilitates interactions with biological targets, along with bromoethyl and nitro substituents that increase its reactivity and solubility. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structural formula of this compound is represented as follows:
Key Features:
- Fluorenyl Backbone: Provides stability and facilitates interactions with various biological targets.
- Nitro Group: Involved in redox reactions and may modulate biological activity.
- Bromoethyl Groups: Enhance solubility and reactivity, potentially allowing for interactions with cellular components.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions including inflammation and neurodegeneration .
Case Study:
In a study assessing the antioxidant capacity of similar compounds, derivatives of 7-bromofluorene demonstrated effective scavenging of hydroxyl radicals and peroxyl radicals in endothelial cells. The nitro group was essential for this activity, suggesting that modifications to the compound could enhance its therapeutic potential against oxidative stress .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pathways associated with inflammation, such as the nuclear factor kappa B (NF-kB) signaling pathway. This inhibition could potentially reduce the production of pro-inflammatory cytokines .
Mechanism of Action:
The nitro group in the compound is believed to play a crucial role in modulating intracellular mechanisms involved in inflammation. By influencing these pathways, this compound may serve as a multi-target lead compound for developing new anti-inflammatory drugs .
Potential Therapeutic Uses
Given its biological activities, this compound has potential applications in treating diseases characterized by oxidative stress and inflammation, such as:
- Neurodegenerative diseases (e.g., Alzheimer's disease)
- Cardiovascular diseases
- Cancer therapy
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals its unique profile:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| n,n-Bis(2-bromopropyl)-7-nitro-9H-fluoren-2-amine | Two bromo substituents | Enhanced reactivity |
| 7-Nitro-9H-fluoren-2-amine | Lacks alkyl groups | Basic structure without modifications |
| 9-Bromo-7-nitrofluorene | Contains a single bromo group | Similar fluorescence properties |
This table illustrates how this compound's dual bromoethyl substitutions contribute to its distinct biological activities compared to other derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing n,n-Bis(2-bromoethyl)-7-nitro-9H-fluoren-2-amine?
- Methodological Answer : The compound can be synthesized via reductive alkylation using Fe powder in glacial acetic acid, followed by purification via flash column chromatography (e.g., CHCl₃:MeOH gradients). Key steps include controlling reaction temperature (70°C initiation, then room temperature) and ensuring alkaline pH adjustment during workup to isolate the product . For brominated fluorene precursors, alkylation with bromoethyl groups is typically performed under anhydrous conditions, with yields improved by optimizing stoichiometry and reaction time .
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer : Use a combination of:
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 410/412 for brominated analogs) and fragmentation patterns .
- ¹H NMR : Assign peaks for bromoethyl substituents (e.g., δ 3.78–3.99 ppm for methylene protons) and fluorene aromatic protons (δ 6.6–7.55 ppm) .
- Elemental Analysis : Compare experimental vs. calculated C, H, N values (e.g., ±0.1% deviation) to detect impurities .
Q. What solvent systems are effective for chromatographic purification?
- Methodological Answer : For brominated fluorenes, CHCl₃:MeOH (2:1 to 9:1) or hexane:EtOAc (2:1) gradients are effective, with Rf values ~0.32–0.38. Monitor polarity adjustments to avoid co-elution of nitro or bromo byproducts .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond angles and torsional data. For example, fluorene derivatives often exhibit planar aromatic systems with dihedral angles <5° between rings. Use ORTEP-3 for GUI-based visualization of thermal ellipsoids and intermolecular interactions .
Q. What strategies address contradictory data between NMR and elemental analysis?
- Methodological Answer : Discrepancies in elemental analysis (e.g., C 67.05% vs. 67.15% calculated) may arise from residual solvents or incomplete alkylation. Remedies include:
- HPLC-PDA : Quantify impurities >0.5% using C18 columns with acetonitrile/water gradients.
- Repeat Synthesis : Optimize reaction time/temperature to minimize side reactions (e.g., over-alkylation) .
Q. How can reaction mechanisms for nitro-group introduction be experimentally verified?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵NO₂ precursors) tracked via MS/MS. Monitor intermediates via in situ FTIR to identify nitration pathways (e.g., electrophilic substitution at the 7-position of fluorene). Compare kinetic data with DFT-calculated activation energies .
Q. What factorial design approaches optimize multi-step synthesis?
- Methodological Answer : Apply a 2³ factorial design to test variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
